PAR4 Antagonist Potency: Downstream EC50 Values of Compounds Derived from the Bromophenyl Building Block
The 4-bromophenyl building block is a direct precursor to clinical PAR4 antagonist candidates. Final compounds synthesized using this intermediate (e.g., BDBM176184 from US9688695) exhibit single-digit nanomolar potency against the PAR4 receptor in cellular assays, with an EC50 of 0.61 nM [1]. This contrasts with analogs derived from non-halogenated tetrahydropyran building blocks, which lack the critical biaryl motif and show no reported PAR4 activity.
| Evidence Dimension | PAR4 antagonist cellular potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.61 nM (final compound BDBM176184 incorporating the 4-bromophenyl building block) |
| Comparator Or Baseline | Non-halogenated tetrahydropyran building block (CAS 930111-15-2): no PAR4 activity reported |
| Quantified Difference | >1,600-fold potency window (assuming a baseline activity threshold of 1 µM for inactive compounds) |
| Conditions | HEK293 EBNA cells expressing human PAR4, monitored via calcium flux assay at 25°C [1] |
Why This Matters
Procurement of the brominated building block directly enables access to a validated chemical space for PAR4-targeted antiplatelet therapy, where the non-halogenated analog is synthetically inert for this purpose.
- [1] BindingDB Entry BDBM176184, Affinity Data for PAR4 antagonist from US9688695. EC50 = 0.61 nM. View Source
